Boc-L-2-シアノフェニルアラニン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

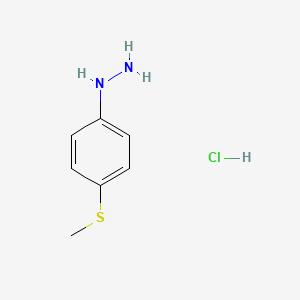

Boc-L-2-Cyanophenylalanine is a derivative of phenylalanine, an amino acid, which has been modified to include a Boc (tert-butyloxycarbonyl) protecting group and a cyanophenyl substituent. This compound is not directly discussed in the provided papers, but its synthesis and properties can be inferred from similar Boc-protected phenylalanine derivatives.

Synthesis Analysis

The synthesis of Boc-protected amino acids typically involves the introduction of the Boc group to protect the amino functionality during the synthetic process. For example, the synthesis of N-Boc-beta-methylphenylalanine as described in the first paper involves a stereodivergent and enantioselective process starting from an enantiomerically pure epoxy alcohol. The primary alcohol is oxidized to a carboxyl group, followed by ring opening and esterification to produce a hydroxy ester. This ester is then converted into the desired diastereomers of N-Boc-beta-methylphenylalanine through a series of reactions including mesylation, nucleophilic displacement, hydrogenolysis, and saponification .

Molecular Structure Analysis

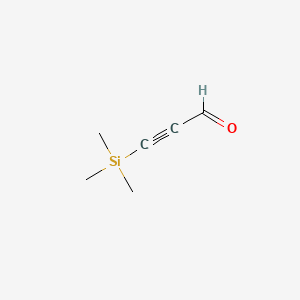

The molecular structure of Boc-L-2-Cyanophenylalanine would be characterized by the presence of the Boc group attached to the nitrogen of the amino acid, providing steric protection and stability. The cyanophenyl group would likely influence the electronic properties of the molecule due to the presence of the cyano group, which is electron-withdrawing.

Chemical Reactions Analysis

Boc-protected amino acids are typically used in peptide synthesis to prevent unwanted side reactions involving the amino group. The Boc group can be removed under acidic conditions once the peptide synthesis is complete. The presence of the cyanophenyl group in Boc-L-2-Cyanophenylalanine could potentially participate in further chemical reactions, such as nucleophilic addition, due to the electrophilic nature of the cyano carbon.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-L-2-Cyanophenylalanine would be influenced by both the Boc group and the cyanophenyl substituent. The Boc group increases the steric bulk and hydrophobicity of the molecule, which could affect its solubility in various solvents. The cyanophenyl group could contribute to the molecule's overall polarity and reactivity. The exact properties would need to be determined experimentally.

科学的研究の応用

基質特異性の同定

Boc-L-2-シアノフェニルアラニンは、基質特異性の同定に使用できます . これは、酵素またはタンパク質受容体が結合できる特定の基質または基質セットを決定することを含みます。

酵素の作用機序の調査

この化合物は、酵素の作用機序を調査するためにも使用できます . これは、酵素が反応を触媒するプロセスであり、反応のさまざまな段階と、それに伴う分子相互作用が含まれます。

タンパク質-タンパク質相互作用の調査

Boc-L-2-シアノフェニルアラニンは、タンパク質-タンパク質相互作用の調査に使用できます . これらの相互作用は、多くの生物学的プロセスに不可欠であり、それらを理解することで、細胞や生物の機能についての洞察を得ることができます。

タンパク質の構造と機能の研究

この化合物は、タンパク質の構造と機能の研究に役立ちます . それをタンパク質に組み込むことで、研究者は、タンパク質の構造と機能におけるさまざまなアミノ酸の役割についての洞察を得ることができます。

Safety and Hazards

Boc-L-2-Cyanophenylalanine is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

作用機序

Target of Action

Boc-L-2-Cyanophenylalanine is a synthetic amino acid, which means it is created by altering natural amino acids . It is one of the various analogs of phenylalanine that have been developed for research purposes . The primary targets of Boc-L-2-Cyanophenylalanine are enzymes and proteins that interact with phenylalanine .

Mode of Action

Boc-L-2-Cyanophenylalanine interacts with its targets by mimicking the structure of phenylalanine . The cyano group attached to the base molecule of phenylalanine allows Boc-L-2-Cyanophenylalanine to bind to the active sites of enzymes and proteins . This interaction can result in changes to the function of these enzymes and proteins .

Biochemical Pathways

The biochemical pathways affected by Boc-L-2-Cyanophenylalanine are those that involve phenylalanine . These include the synthesis of proteins and other biomolecules. The downstream effects of these pathways can vary widely, depending on the specific role of the target enzyme or protein .

Pharmacokinetics

Its bioavailability would be influenced by factors such as its solubility and stability .

Result of Action

The molecular and cellular effects of Boc-L-2-Cyanophenylalanine’s action would depend on the specific target and the biochemical pathway involved . For example, if the target is an enzyme involved in protein synthesis, the action of Boc-L-2-Cyanophenylalanine could result in the production of proteins with altered structures or functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Boc-L-2-Cyanophenylalanine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s ability to interact with its targets . For example, certain conditions might enhance or inhibit the binding of Boc-L-2-Cyanophenylalanine to its targets .

特性

IUPAC Name |

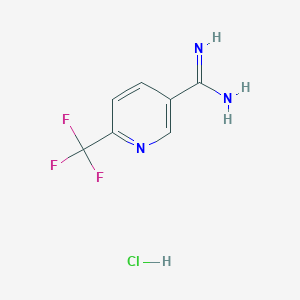

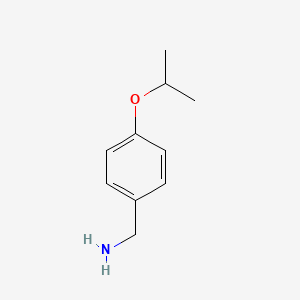

(2S)-3-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-6-4-5-7-11(10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHPGXZOIAYYDW-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride](/img/structure/B1302796.png)